molecular formula C14H7F5O2 B6410097 5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261916-33-9

5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6410097
CAS No.: 1261916-33-9
M. Wt: 302.20 g/mol
InChI Key: XXEJROWLHVDJNJ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various fields, including organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-fluoro-5-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-10-4-8(3-9(5-10)13(20)21)7-1-2-12(16)11(6-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJROWLHVDJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691854
Record name 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-33-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-difluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261916-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and 3-fluorobenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with appropriate solvents like dichloromethane or methanol.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, alcohols, aldehydes, and quinones.

Scientific Research Applications

5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

5-Fluoro-3-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high specificity and reactivity.

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